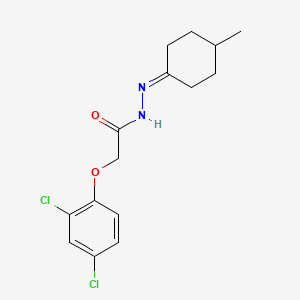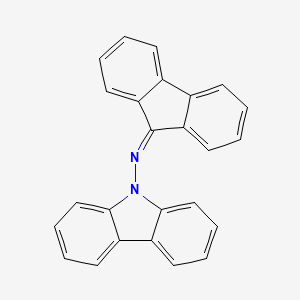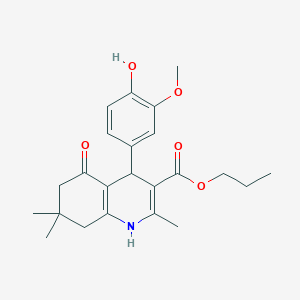
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-2-(2-クロロ-3-オキソ-1,3-ジフェニルプロピル)シクロヘキサノンは、クロロ基、オキソ基、ジフェニルプロピル基などの複数の官能基の存在を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
2-クロロ-2-(2-クロロ-3-オキソ-1,3-ジフェニルプロピル)シクロヘキサノンの合成には、通常、複数段階の有機反応が含まれます。一般的な方法には、シクロヘキサノンの塩素化、続いてフリーデル・クラフツアシル化反応によるジフェニルプロピル基の導入があります。反応条件には、多くの場合、反応を促進するために塩化アルミニウムなどの触媒とジクロロメタンなどの溶媒を使用する必要があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、多くの場合、連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術が用いられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone typically involves multi-step organic reactions. One common method includes the chlorination of cyclohexanone followed by the introduction of the diphenylpropyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
2-クロロ-2-(2-クロロ-3-オキソ-1,3-ジフェニルプロピル)シクロヘキサノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するカルボン酸を生成することができます。
還元: 還元反応によって、オキソ基をヒドロキシル基に変換することができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用する。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用。
置換: 塩基の存在下でアンモニアまたはチオールなどの求核剤を使用。
主要な生成物
これらの反応から生成される主要な生成物には、使用される特定の反応条件と試薬に応じて、カルボン酸、アルコール、置換誘導体などがあります。
科学研究への応用
2-クロロ-2-(2-クロロ-3-オキソ-1,3-ジフェニルプロピル)シクロヘキサノンは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における中間体として使用。
生物学: 潜在的な生物活性とさまざまな生体分子との相互作用について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
工業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
2-Chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-クロロ-2-(2-クロロ-3-オキソ-1,3-ジフェニルプロピル)シクロヘキサノンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、観察された生物学的効果をもたらす可能性があります。正確な分子機構と関与する経路を解明するためには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド
- 2-クロロ-5,5-ジメチル-1,3,2-ジオキサホスホリナン 2-オキシド
- 2-クロロ-1,1,1-トリメトキシエタン
ユニーク性
2-クロロ-2-(2-クロロ-3-オキソ-1,3-ジフェニルプロピル)シクロヘキサノンは、クロロ基とジフェニルプロピル基の両方の存在など、その特定の構造的特徴によってユニークです。
特性
分子式 |
C21H20Cl2O2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
2-chloro-2-(2-chloro-3-oxo-1,3-diphenylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C21H20Cl2O2/c22-19(20(25)16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)21(23)14-8-7-13-17(21)24/h1-6,9-12,18-19H,7-8,13-14H2 |
InChIキー |
VXYDXULHYXNWKC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)C1)(C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)


![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B11703316.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703319.png)
![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)

![[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)

